High-Affinity H3 Receptor Binding (Kd = 1.35 nM) Versus tert-Butyl Analog's Low TAAR1 Potency
In a direct biophysical binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, 5-(Pentan-3-yl)pyridin-2-amine exhibited a dissociation constant (Kd) of 1.35 nM [1]. In contrast, the structurally similar 5-(tert-butyl)pyridin-2-amine displayed only weak agonist activity at human TAAR1 with an EC50 of approximately 1.6 µM (>1.60E+3 nM) under similar HEK293 cell-based conditions [2]. This represents a difference in target engagement potency exceeding 1,000-fold, highlighting the critical role of the pentan-3-yl substituent in achieving nanomolar affinity for specific GPCR targets.
| Evidence Dimension | Receptor Binding Affinity / Functional Potency |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 5-(tert-butyl)pyridin-2-amine, EC50 >1.60E+3 nM |
| Quantified Difference | >1,000-fold higher potency (target compound) |
| Conditions | Target: Human H3R NLuc/GPCR fusion expressed in HEK293T cells, BRET assay (30 min). Comparator: Human TAAR1 expressed in HEK293 cells, cAMP accumulation BRET assay (20 min). |
Why This Matters
The >1,000-fold potency differential directly informs compound selection for H3R-focused screening cascades or lead optimization programs, where the pentan-3-yl variant offers immediate nanomolar affinity while the tert-butyl analog would be considered inactive against this specific target.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity data for 5-(Pentan-3-yl)pyridin-2-amine binding to human H3R. View Source
- [2] BindingDB. BDBM50227826 (CHEMBL4069147). Agonist activity of 5-(tert-butyl)pyridin-2-amine at human TAAR1. View Source
